3-Methylphenyl propylcarbamate
Description
Historical Context and Evolution of Carbamate (B1207046) Research
The journey of carbamate chemistry began in the 19th century with observations of the Calabar bean in West Africa. nih.govmhmedical.com This led to the isolation of physostigmine (B191203) in 1864, a naturally occurring carbamate. nih.govmhmedical.com Initially, its medicinal properties were explored, with its first documented use for treating glaucoma in 1877. mhmedical.com
The 20th century saw a significant expansion in carbamate research. In the 1930s, the synthesis of aliphatic esters of carbamic acid paved the way for the development of carbamate pesticides, which were first marketed as fungicides. mhmedical.com The agricultural use of carbamates grew substantially, and by the 1950s, compounds like carbaryl (B1668338) were commercially produced. nih.govmhmedical.com Concurrently, research during the 1970s and 80s explored the potential of certain carbamates as chemical warfare agents, leading to the eventual inclusion of two families of these compounds in the Chemical Weapons Convention in 2019. scielo.brirb.hr This dual history highlights the diverse and impactful nature of carbamate research.
Broad Applications of Carbamate Scaffolds in Chemical Sciences
The unique structural characteristics of the carbamate group, particularly its stability and ability to interact with biological molecules, have led to its widespread use across various scientific disciplines. acs.orgnih.gov
Pharmaceuticals: The carbamate moiety is a key structural element in numerous FDA-approved drugs. scielo.brscielo.br It is found in medications for a wide range of conditions, including neurodegenerative diseases (e.g., rivastigmine, neostigmine), epilepsy (e.g., felbamate), and cancer (e.g., mitomycin C). scielo.brscielo.br The carbamate group can enhance a molecule's ability to cross cell membranes and can act as a stable analogue of the amide bond found in peptides. nih.govnih.gov
Interactive Table: Examples of Carbamate-Containing Drugs
| Drug Name | Therapeutic Class |
| Rivastigmine | Cholinesterase Inhibitor (Alzheimer's Disease) |
| Neostigmine | Cholinesterase Inhibitor (Myasthenia Gravis) |
| Felbamate | Anticonvulsant (Epilepsy) |
| Mitomycin C | Chemotherapeutic Agent (Cancer) |
| Retigabine | Anticonvulsant |
| Methocarbamol | Muscle Relaxant |
Agrochemicals: Carbamates are extensively used as pesticides, including insecticides, fungicides, and herbicides. acs.orgwho.int They represent a significant class of crop protection agents used worldwide. scielo.br
Organic Synthesis: In laboratory and industrial synthesis, the carbamate group serves as a reliable protecting group for amines. organic-chemistry.orgmasterorganicchemistry.comnumberanalytics.com Common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are carbamates, which temporarily mask the reactivity of an amine to allow for selective reactions at other sites in a complex molecule. masterorganicchemistry.com
Materials Science: The carbamate linkage is the fundamental repeating unit in polyurethanes, a highly versatile class of polymers used in foams, elastomers, coatings, and solids. nih.govwikipedia.org More recent research has explored carbamates in the development of functional materials, such as sequence-defined polymers for data storage and biomaterials. chemrxiv.org
Scope and Objectives of Research on 3-Methylphenyl Propylcarbamate within Contemporary Organic and Materials Chemistry
Research on this compound focuses on its utility as a versatile building block and functional scaffold. Its structure, which combines an aromatic ring with an aliphatic chain, makes it a valuable intermediate for creating more complex molecules. vulcanchem.com
In organic synthesis, the compound serves as a precursor for generating diverse molecular architectures. For instance, its carbamate functionality allows it to participate in multicomponent reactions, such as the Ugi reaction, and in cross-coupling protocols. vulcanchem.com These methods are powerful tools for efficiently constructing libraries of compounds, including heterocycles and peptidomimetics, for drug discovery and other applications. A recent 2024 study highlighted its use in the synthesis of indole-3-carboxamides that exhibited antitumor activity. vulcanchem.com
The synthesis of this compound is typically achieved through the reaction of 3-methylphenol with propyl isocyanate. vulcanchem.com Researchers have optimized this process, noting that yields can range from 65-75% depending on the choice of solvent and temperature control. The use of phase-transfer catalysts can also improve reaction efficiency. vulcanchem.com
While direct applications in materials science are less documented, its structural motifs are relevant. The principles of polymer chemistry, particularly in the formation of polyurethanes and other carbamate-based polymers, suggest that molecules like this compound could be investigated as monomers or additives to tune material properties. chemrxiv.orgrsc.org The presence of both aromatic and aliphatic components offers potential for creating materials with specific thermal or mechanical characteristics.
Interactive Table: Chemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 60249-27-6 | vulcanchem.com |
| Molecular Formula | C₁₁H₁₅NO₂ | vulcanchem.com |
| Molecular Weight | 193.24 g/mol | vulcanchem.com |
| Spectroscopic Data | ||
| IR (C=O Stretch) | 1731 cm⁻¹ | vulcanchem.com |
| IR (N-H Bend) | 1520 cm⁻¹ | vulcanchem.com |
| ¹H NMR (Aromatic) | δ 6.93–7.28 ppm | vulcanchem.com |
| ¹H NMR (CH₃) | δ 2.29 ppm | vulcanchem.com |
| ¹H NMR (NH) | δ 5.60 ppm | vulcanchem.com |
| Physicochemical Properties (Analogous Carbamates) | ||
| Melting Point | 80–120°C | vulcanchem.com |
| Boiling Point | 250–300°C (with decomposition) | vulcanchem.com |
| Water Solubility | <0.1 g/L | vulcanchem.com |
Classification and Structural Features of Propylcarbamates within the Broader Carbamate Class
Carbamates are formally esters of carbamic acid (NH₂COOH) and have the general structure R¹-O-C(=O)-NR²R³. wikipedia.org They can be classified based on the substitution patterns on the oxygen and nitrogen atoms.
Propylcarbamates are a subclass where one of the substituent groups is a propyl group. Depending on its position, it can be an N-propylcarbamate or a propyl O-carbamate (more commonly referred to as a propyl ester of a carbamic acid). This compound, with the systematic name 3-methylphenyl N-propylcarbamate, has the 3-methylphenyl group attached to the oxygen and the propyl group attached to the nitrogen. vulcanchem.com
Key structural features of this class include:
Hybrid Bonding: The carbamate group is an amide-ester hybrid, which results in excellent chemical and proteolytic stability compared to simple esters or amides. acs.org
Planarity and Resonance: The delocalization of the nitrogen's lone pair of electrons into the carbonyl group gives the C-N bond partial double-bond character. This imparts a degree of planarity and conformational rigidity to the functional group. nih.gov
Hydrogen Bonding: The N-H proton of a primary or secondary carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This capability is crucial for its interaction with biological targets like enzymes and receptors. nih.gov
In this compound specifically, the combination of the flat, aromatic 3-methylphenyl ring with the flexible aliphatic propyl chain creates a molecule with distinct regions of hydrophobicity and polarity, influencing its solubility and reactivity. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
60249-27-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3-methylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-7-12-11(13)14-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
SGUARVAWHMLPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methylphenyl Propylcarbamate
Established Synthetic Pathways for Carbamate (B1207046) Derivatives
The synthesis of carbamates, including aryl carbamates like 3-methylphenyl propylcarbamate, has traditionally relied on several well-established chemical reactions. These methods, while effective, often involve hazardous reagents or harsh conditions.
Direct Synthesis Approaches: Reaction of Alcohols/Phenols with Isocyanates or Isocyanic Acid Precursors
A primary and direct route to carbamates is the reaction of alcohols or phenols with isocyanates. nih.govunion.edu In the specific case of this compound, this involves the reaction of 3-methylphenol with propyl isocyanate. vulcanchem.com This nucleophilic addition of the phenolic oxygen to the electrophilic carbon of the isocyanate is a common method for forming the carbamate linkage. vulcanchem.com The reaction is typically conducted under anhydrous conditions, with yields influenced by the choice of solvent (such as toluene (B28343) or tetrahydrofuran) and temperature control. vulcanchem.com
Another approach involves the use of isocyanic acid precursors. For instance, the reaction of alcohols or phenols with sodium cyanate (B1221674) in the presence of an acid, such as trichloroacetic acid, generates isocyanic acid in situ. tubitak.gov.tr This is then attacked by the alcohol or phenol (B47542) to form the primary carbamate. tubitak.gov.tr This method avoids the direct handling of volatile isocyanates.
A summary of representative direct synthesis approaches is provided in the table below.
| Reactants | Reagents/Conditions | Product | Reference |
| 3-Methylphenol, Propyl isocyanate | Anhydrous conditions, Toluene or Tetrahydrofuran, 50-70°C | This compound | vulcanchem.com |
| Alcohol/Phenol, Sodium cyanate | Trichloroacetic acid, Solvent-free | Primary carbamate | tubitak.gov.tr |
| Aryl chlorides/triflates, Sodium cyanate | Palladium catalyst, Alcohol | N-Aryl carbamate | nih.govorganic-chemistry.org |
Aminolysis of Organic Carbonates for Carbamate Ester Formation
The aminolysis of organic carbonates presents a phosgene-free alternative for carbamate synthesis. benthamdirect.comingentaconnect.com This method involves the reaction of an amine with an organic carbonate, such as diphenyl carbonate or dimethyl carbonate. benthamdirect.comunibo.it The reactivity of the carbonate is a key factor, with the leaving group ability of the alkoxide or phenoxide influencing the rate of carbamate formation. nih.gov While this method is generally used for synthesizing N-substituted carbamates from amines, it represents a significant class of reactions within carbamate chemistry. The synthesis of carbamates through the direct aminolysis of carbonates can sometimes require a catalyst to proceed efficiently. benthamdirect.comingentaconnect.com
Synthesis via Acyl Azides (e.g., Curtius Rearrangement Analogues)
The Curtius rearrangement is a powerful method for converting carboxylic acids into carbamates via an isocyanate intermediate. nih.govwikipedia.org The process involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate. wikipedia.orgnih.gov This isocyanate is then trapped by an alcohol to yield the corresponding carbamate. nih.govorganic-chemistry.org
Acyl azides can be prepared from carboxylic acid derivatives like acyl chlorides or by the direct reaction of a carboxylic acid with a reagent such as diphenylphosphoryl azide (DPPA). nih.govorgsyn.org One-pot procedures have been developed to avoid the isolation of the potentially unstable acyl azide intermediate. nih.govorgsyn.org For example, a carboxylic acid can be treated with di-tert-butyl dicarbonate (B1257347) and sodium azide to generate the acyl azide, which then undergoes the Curtius rearrangement in the presence of a catalyst. organic-chemistry.org The resulting isocyanate is subsequently trapped by an alcohol. organic-chemistry.org
Development of Novel and Green Synthesis Approaches for this compound Analogues
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for carbamate synthesis. These "green" approaches focus on minimizing waste, avoiding toxic solvents and reagents, and utilizing catalytic systems.
Solvent-Free Reaction Conditions in Primary Carbamate Synthesis
A significant advancement in green chemistry is the development of solvent-free reaction conditions. umich.edursc.org For the synthesis of primary carbamates, this has been achieved by grinding a hydroxyl compound (alcohol or phenol) with sodium cyanate and a solid acid catalyst, such as silica (B1680970) sulfuric acid or 4-dodecylbenzenesulfonic acid (DBSA). umich.edursc.orgsharif.edu These reactions often proceed at room temperature with high yields and purity, eliminating the need for toxic and flammable organic solvents. tubitak.gov.trumich.edu The absence of a solvent reduces pollution and simplifies the work-up procedure, often yielding the product by simple filtration. umich.edu
| Reactants | Reagent/Catalyst | Conditions | Advantage | Reference |
| Alcohol/Phenol, Sodium cyanate | Trichloroacetic acid | Grindstone chemistry, room temperature | Solvent-free, high yield | tubitak.gov.tr |
| Alcohol/Phenol, Sodium cyanate | Silica sulfuric acid | Grindstone chemistry, room temperature | Solvent-free, mild conditions | umich.edu |
| Alcohol/Phenol, Sodium cyanate | 4-Dodecylbenzenesulfonic acid (DBSA) | Solvent-free | Green Brønsted acid catalyst, high efficiency | rsc.org |
| Alcohol/Phenol, Sodium cyanate | Al(HSO4)3 | Solvent-free, room temperature or 55-65°C | Mild, efficient, high purity | sharif.edu |
Catalytic Synthesis Strategies (e.g., utilizing Preyssler heteropolyacid catalysts, metal triflates)
The use of catalysts is central to many modern synthetic strategies for carbamates, offering increased efficiency and milder reaction conditions.
Preyssler Heteropolyacid Catalysts: Preyssler-type heteropolyacids, such as H₁₄[NaP₅W₃₀O₁₁₀], have emerged as highly efficient and reusable solid acid catalysts for the synthesis of primary carbamates under solvent-free conditions. tandfonline.comsciforum.netresearchgate.net The reaction typically involves grinding an alcohol or phenol with sodium cyanate in the presence of the heteropolyacid catalyst at room temperature. sciforum.netresearchgate.net These catalysts are environmentally benign, stable, and can be easily recovered and reused, aligning with the principles of green chemistry. tandfonline.comtandfonline.com
Metal Triflates: Metal triflates, such as zinc(II) triflate (Zn(OTf)₂) and hafnium(IV) triflate (Hf(OTf)₄), have proven to be effective Lewis acid catalysts in carbamate synthesis. organic-chemistry.orgmdpi.com Zinc(II) triflate, in conjunction with tetrabutylammonium (B224687) bromide, catalyzes the one-pot Curtius rearrangement of carboxylic acids to tert-butyl carbamates at low temperatures. organic-chemistry.orgthieme-connect.com Hafnium(IV) triflate has been identified as a potent catalyst for the three-component synthesis of β-carbamate ketones under solvent-free conditions with low catalyst loading and fast reaction rates. mdpi.com Indium triflate has also been used to catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions have provided a versatile route to N-aryl carbamates. nih.govmit.eduthieme-connect.commit.edu This methodology involves the coupling of aryl chlorides or aryl triflates with sodium cyanate in the presence of an alcohol. nih.govmit.edumit.edu The use of aryl triflates has expanded the substrate scope, allowing for the direct synthesis of aryl isocyanates which are then trapped by the alcohol. nih.govmit.edumit.edu This one-pot method provides access to a broad range of aryl carbamates in good yields. nih.govmit.edu
Decarboxylative Synthesis Routes
The synthesis of aryl carbamates and their derivatives through decarboxylative methods represents a modern and powerful strategy in organic chemistry, offering alternatives to traditional routes that may employ hazardous reagents like phosgene (B1210022). These reactions typically involve the formation of a carbon-nitrogen bond concurrent with the expulsion of carbon dioxide (CO₂) from a carboxylic acid or a derivative thereof. While direct decarboxylative synthesis of this compound is not extensively documented, established methodologies for related compounds provide a clear blueprint for its potential synthesis via these pathways.
One prominent strategy involves the transition-metal-catalyzed decarboxylation of aryl carbamates, which effectively converts phenols into aromatic amines. acs.org A nickel-catalyzed protocol, for instance, facilitates the decarboxylation of aryl carbamates derived from secondary amines. acs.orgacs.orgorganic-chemistry.org This process is believed to proceed through the oxidative addition of the C(aryl)–O bond to a nickel(0) complex, followed by the extrusion of CO₂ and subsequent C(aryl)–N bond-forming reductive elimination. acs.org This method is notable for its tolerance of various functional groups, as the amination occurs in the absence of free amines. acs.orgacs.org
Another powerful approach is the palladium-catalyzed intramolecular decarboxylative coupling of aroyloxycarbamates. researchgate.net These precursors can be generated in situ from aryl carboxylic acids and hydroxycarbamates. The subsequent Pd-catalyzed reaction forms a specific C(sp²)-N bond under mild conditions, yielding structurally diverse arylamines. researchgate.net
Base-mediated decarboxylative C-N coupling reactions provide a transition-metal-free alternative. acs.org A recently developed method utilizes 1,4,2-dioxazol-5-ones as reactive amidating reagents that couple with various carboxylic acids. nih.govrsc.org The proposed mechanism involves a series of nucleophilic additions and a Lossen-type rearrangement of a hydroxamate intermediate, which generates an isocyanate in situ. This isocyanate can then be trapped by an alcohol, such as propanol (B110389), to furnish the desired carbamate. This method is distinguished by its operational simplicity and high functional group tolerance under ambient, metal-free conditions. nih.govrsc.org
These established decarboxylative strategies are summarized in the table below, highlighting their potential application for the synthesis of the target compound.
| Methodology | Key Reagents & Catalysts | Proposed Precursors for Target Compound | Key Features & Citation |
|---|---|---|---|
| Nickel-Catalyzed Decarboxylation | Ni(0) complex, Bisphosphine ligand (e.g., PS-DPPBz) | Aryl carbamate derived from 3-methylphenol and a propyl-containing amine moiety | Forms aromatic amines from phenols; CO₂ is the sole byproduct. acs.orgacs.org |
| Palladium-Catalyzed Decarboxylative Coupling | Pd catalyst, DCC | 3-Methylbenzoic acid and a propyl-hydroxycarbamate | In situ formation of aroyloxycarbamate precursor; site-specific C-N bond formation. researchgate.net |
| Base-Mediated Decarboxylative Amidation | Organic base, Dioxazolone | A propanoic acid derivative and a 3-methylphenyl-dioxazolone | Transition-metal-free; proceeds via an in situ generated isocyanate. nih.govrsc.org |
Strategies for Derivatization and Functionalization of the this compound Scaffold
Modifications on the Propyl Chain
Functionalization of the propyl chain of this compound allows for the modulation of its physicochemical properties. While direct, post-synthesis modification of the saturated alkyl chain can be challenging, modern synthetic methods offer viable routes.
A powerful technique for functionalizing strong, unactivated alkyl C-H bonds is iridium-catalyzed borylation. nih.gov This method has been successfully applied to N-Boc protected amines, where borylation occurs selectively at the less hindered positions of the alkyl chains. nih.gov Applying this to this compound could introduce a boronate ester (Bpin) group onto the propyl chain. This versatile intermediate can then be transformed into a variety of other functional groups; for example, oxidation yields a hydroxyl group, while coupling reactions can form new C-C or C-N bonds. nih.gov
Alternatively, functional groups can be incorporated into the three-carbon chain prior to the formation of the carbamate. Synthesizing the target molecule from a functionalized propanol (e.g., 3-chloropropan-1-ol, prop-2-en-1-ol, or propane-1,3-diol) and 3-methylphenyl isocyanate would yield a derivative with a pre-installed functional handle on the propyl chain. The synthesis of related functionalized carbamates, such as ethyl (3-(triethoxysilyl)propyl)carbamate, demonstrates the viability of using functionalized precursors.
Research into the structure-activity relationships of other carbamates has shown that modifications to the alkyl chain significantly impact biological activity. For instance, in a series of N-aryl carbamates, changing the alkyl group from ethyl to n-propyl altered antifungal efficacy, suggesting that the length and nature of this chain are critical determinants of the compound's properties. mdpi.com
The table below outlines potential modifications to the propyl chain.
| Modification Type | Synthetic Strategy | Potential Functional Group | Research Context & Citation |
|---|---|---|---|
| C-H Borylation | Post-synthesis functionalization using [Ir(OMe)(COD)]₂ and a ligand | -Bpin (Boronic ester) | Allows for subsequent conversion to -OH, -NH₂, or new C-C bonds. nih.gov |
| Halogenation | Synthesis from a halogenated propanol (e.g., 3-chloropropan-1-ol) | -Cl | Provides a leaving group for further nucleophilic substitution. |
| Unsaturation | Synthesis from an unsaturated alcohol (e.g., prop-2-en-1-ol) | -CH=CH₂ | Enables further reactions such as addition or polymerization. |
| Hydroxylation | Synthesis from a diol (e.g., propane-1,3-diol) | -OH | Increases polarity and provides a site for further esterification or etherification. |
Substituent Effects on the Phenyl Ring
The electronic properties and reactivity of the this compound scaffold are significantly influenced by the nature and position of substituents on the phenyl ring. The existing methyl group at the meta-position acts as a weak electron-donating group (EDG) primarily through an inductive effect. Introducing other substituents can further modulate the scaffold's characteristics by altering the electron density of the aromatic ring and the nature of the carbamate linkage.
Substituent effects are typically categorized as inductive effects (through-bond polarization due to electronegativity differences) and resonance effects (delocalization of π-electrons). libretexts.org Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density on the ring, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease it.
Studies on related N-aryl carbamates have quantified these effects. In a series of aryl-substituted t-butyl N-methyl-N-aryl carbamates, it was found that EDGs on the N-aryl ring increase the rotational energy barrier (ΔG‡) of the carbamate C–N bond, whereas EWGs decrease it. researchgate.net This is because EDGs enhance the resonance donation of the nitrogen's lone pair into the carbonyl group, increasing the double-bond character of the C-N bond. A plot of the rotational barrier against the Hammett substituent constant σ⁻ was found to be linear, confirming a strong correlation between the substituent's electronic effect and this physical property. researchgate.net
The reactivity of the carbamate is also affected. The alkaline hydrolysis of substituted phenyl N-phenylcarbamates was shown to have a large, positive Hammett sensitivity (ρ = 2.86), indicating that the reaction is highly sensitive to substituent effects and is accelerated by EWGs that stabilize the formation of a negative charge in the transition state. rsc.org For substituents like 4-nitro, σ⁻ values were required to achieve a linear correlation, signifying a strong resonance interaction between the substituent and the reaction center in the transition state. rsc.org Similarly, studies on amylose (B160209) phenylcarbamate derivatives showed that introducing an electron-withdrawing chlorine atom decreases the electron density on the phenyl ring and increases the acidity of the carbamate N-H proton. cnr.it
These findings allow for predictable tuning of the this compound scaffold. Adding an EWG (e.g., a nitro or chloro group) would be expected to increase the acidity of the N-H proton and make the carbonyl carbon more electrophilic. Conversely, adding another EDG (e.g., a methoxy group) would enhance the electron density of the ring and strengthen the C-N amide bond character.
The following table summarizes the documented effects of various substituents on the properties of phenylcarbamate systems.
| Substituent (Position) | Hammett Constant (σp) | Effect Type | Observed Influence on Carbamate Scaffold & Citation |
|---|---|---|---|
| -CH₃ (para) | -0.17 | Electron-Donating (Inductive + Hyperconjugation) | Increases C-N rotational barrier. researchgate.net |
| -OCH₃ (para) | -0.27 | Electron-Donating (Resonance) | Increases C-N rotational barrier; slows rate of 1,6-elimination in benzyl (B1604629) N-phenylcarbamates. researchgate.netarkat-usa.org |
| -Cl (para) | +0.23 | Electron-Withdrawing (Inductive) | Decreases C-N rotational barrier; increases N-H acidity; accelerates alkaline hydrolysis. researchgate.netrsc.orgcnr.it |
| -NO₂ (para) | +0.78 | Strongly Electron-Withdrawing (Inductive + Resonance) | Decreases C-N rotational barrier; significantly accelerates alkaline hydrolysis via resonance stabilization of the transition state. researchgate.netrsc.org |
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Methylphenyl Propylcarbamate
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 3-methylphenyl propylcarbamate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
¹H NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum shows distinct signals corresponding to the aromatic protons on the methylphenyl ring, the protons of the propyl chain, the amine (NH) proton, and the methyl group attached to the ring. rsc.orgvulcanchem.com A study reported specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃), which can be assigned to the different protons in the molecule. rsc.org
¹³C NMR provides data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbamate (B1207046) carbonyl group, the aromatic carbons, and the aliphatic carbons of the propyl and methyl groups. rsc.org
The following tables summarize the reported NMR data for this compound. rsc.org
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| 7.23-7.08 | m (multiplet) | 3H | Aromatic protons (C-H) | - |
| 6.99 | d (doublet) | 1H | Aromatic proton (C-H) | 7.5 |
| 6.85 | s, br (singlet, broad) | 1H | Amine proton (N-H) | - |
| 4.10 | t (triplet) | 2H | Methylene protons (-O-CH₂-) | 7.5 |
| 2.30 | s (singlet) | 3H | Methyl protons (-CH₃ on ring) | - |
| 1.68 | sextuplet | 2H | Methylene protons (-CH₂-CH₃) | 7.5 |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 154.1 | Carbonyl carbon (C=O) |
| 143.7 | Aromatic carbon (C-N) |
| 139.6 | Aromatic carbon |
| 132.4 | Aromatic carbon |
| 130.9 | Aromatic carbon |
| 128.8 | Aromatic carbon |
| 66.8 | Methylene carbon (-O-CH₂-) |
| 22.3 | Methylene carbon (-CH₂-CH₃) |
| 14.1 | Methyl carbon (-CH₃ on ring) |
Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, key absorptions include the N-H stretch of the carbamate amine, C-H stretches of the aromatic and aliphatic groups, and a strong C=O (carbonyl) stretch. vulcanchem.com The presence of a carbonyl stretching band around 1731 cm⁻¹ and an N-H bending vibration at 1520 cm⁻¹ are consistent indicators of the carbamate functional group. vulcanchem.com These "fingerprint" regions are crucial for confirming the molecule's identity. scirp.org
Table 3: Key FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
|---|---|---|---|
| ~3300 | N-H Stretch | Amine (Carbamate) | rsc.org |
| 1731 | C=O Stretch | Carbonyl (Carbamate) | vulcanchem.com |
FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. rsc.org While specific FT-Raman data for this compound is not widely published, the technique is valuable for analyzing carbamates. researchgate.netamericanpharmaceuticalreview.com It is particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. For this compound, FT-Raman would be expected to provide clear signals for the aromatic ring vibrations and the carbon backbone of the propyl group, offering additional structural confirmation. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. latrobe.edu.audoi.org For this compound (C₁₁H₁₅NO₂), the calculated monoisotopic mass is 193.1103 u. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. One analysis found the mass to be 193, consistent with the calculated molecular weight of 193.24 g/mol . rsc.org
Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. google.com An ion of this compound (the parent ion) is selected and subjected to fragmentation, typically through collision-induced dissociation. The resulting fragment ions (product ions) provide valuable structural information. Likely fragmentation pathways for this molecule would include the cleavage of the propyl group, the loss of carbon dioxide, and the breaking of the ester or amide bonds within the carbamate linkage. Analyzing these fragments helps to piece together the molecule's structure and confirm the connectivity of the 3-methylphenyl and propylcarbamate moieties.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy
Chromatographic Separation and Detection Methods
Chromatography is essential for separating this compound from complex mixtures, such as reaction byproducts or environmental samples, prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of carbamate compounds. epa.govepa.gov Given its polarity and functional groups, this compound is well-suited for reversed-phase HPLC, typically using a C18 stationary phase. vulcanchem.com In this mode, a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used to elute the compound from the non-polar column. mdpi.com
Various detection modes can be coupled with LC for analysis:
UV Detection: The aromatic phenyl ring in the molecule allows for sensitive detection using an ultraviolet (UV) detector. epa.gov
Fluorescence Detection: For enhanced sensitivity and selectivity, a post-column derivatization technique can be employed. This involves hydrolyzing the carbamate after separation, followed by a reaction to create a fluorescent derivative, which is then detected by a fluorescence detector. epa.gov
Mass Spectrometry (LC-MS): Coupling LC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation. measurlabs.com This is particularly useful for analyzing complex matrices where interferences may be present. mdpi.com
Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. nfogm.no While some carbamates can be analyzed directly by GC, many, especially N-methylcarbamates, are prone to thermal degradation in the hot injector port. jfda-online.com
For this compound, its analysis by GC would require careful optimization of the injector temperature to minimize decomposition. Alternatively, derivatization can be performed to create a more volatile and thermally stable analogue prior to injection. jfda-online.comresearchgate.net Coupling GC with a mass spectrometer (GC-MS) is the most common configuration, as the MS detector provides definitive identification of the eluting compound based on its mass spectrum and fragmentation pattern. nih.govmdpi.com This makes GC-MS a robust method for the qualitative and quantitative analysis of this compound, provided that issues of thermal stability are addressed. researchgate.net
Hyphenated Techniques: LC-MS and GC-MS for Trace Analysis and Compound Identification
The precise identification and quantification of this compound, especially at trace levels in complex matrices, necessitate the use of powerful hyphenated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to the analysis of this and other carbamate compounds. bohrium.comspectroscopyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is often the preferred method for the analysis of carbamates. nih.gov This preference is due to the strong polarity and potential thermal instability of some carbamates, which can complicate GC analysis without prior derivatization. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity. bohrium.com
In a typical LC-MS/MS analysis of carbamates, an electrospray ionization (ESI) source operating in positive ion mode is used to generate stable parent ions. nih.gov The system is then optimized by selecting two characteristic ion pairs for each compound—a quantitative ion and a qualitative ion—to ensure accurate measurement and confident identification. nih.gov This methodology allows for the detection of carbamates at very low concentrations, with limits of detection reported in the nanogram per milliliter (ng/mL) range. bohrium.com The combination of chromatographic separation with mass analysis enables the effective separation of the target analyte from matrix interferences and its subsequent unambiguous identification and quantification. measurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the characterization of this compound. rsc.org6-napse.com The compound is first separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. organomation.com Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. phcogj.com
For this compound, mass spectrometry has been used to confirm its molecular structure. rsc.org The analysis provides a calculated mass-to-charge ratio (m/z) of 193.25, with an experimental finding of 193, corresponding to the compound's molecular weight. rsc.org GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace analysis, a technique successfully employed for related carbamates like ethyl carbamate and propyl carbamate. oiv.int
rsc.org| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Calculated Mass (m/z) | 193.25 |
Solid-State Characterization Methodologies
The characterization of this compound in its solid state is essential for understanding its crystalline structure, polymorphism, and thermal stability. These properties are critical in determining the compound's handling, storage, and performance characteristics.
X-ray diffraction (XRD) is the definitive technique for elucidating the atomic and molecular structure of a crystalline material. malvernpanalytical.com It relies on the principle that X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern that reveals the material's structure. creative-biostructure.com
Single-Crystal X-ray Diffraction (SC-XRD) is used to determine the absolute three-dimensional structure of a molecule. rigaku.com This analysis requires a small, high-quality single crystal (typically 0.1-0.2 mm). ub.edu The resulting data allow for the precise determination of unit cell dimensions, space group, and atomic positions, providing an unambiguous structural identification. rigaku.comub.edu
Powder X-ray Diffraction (PXRD) is employed for the analysis of polycrystalline or powdered samples. creative-biostructure.com It is a fundamental technique for identifying crystalline phases, detecting polymorphic forms, and assessing sample purity. creative-biostructure.comrigaku.com The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. rigaku.com While specific XRD data for this compound is not widely published, analysis of a crystalline sample would yield the parameters shown in the table below.
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group defines the full symmetry of the crystal structure. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Calculated Density (ρ) | The density of the material as calculated from the crystallographic data. |
Thermal analysis techniques are crucial for evaluating the physicochemical properties of materials as a function of temperature. itasca.fr Differential Scanning Calorimetry (DSC) is a primary method used to measure a material's thermal stability, melting point, glass transitions, and purity. torontech.com
DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference material simultaneously. torontech.com A plot of heat flow versus temperature, known as a DSC thermogram, reveals thermal events. An endothermic peak typically indicates melting, while exothermic events can signify crystallization or decomposition. rigaku.comtorontech.com
For this compound, DSC analysis is used to determine its melting point, a key indicator of purity and stability. Research has identified the compound as a white crystal with a melting point of 78-80 °C. rsc.org This is consistent with the general melting range of 80–120°C observed for analogous carbamate compounds. vulcanchem.com The decomposition of carbamates is known to occur at elevated temperatures, which can also be assessed using thermal techniques. researchgate.net
rsc.org| Property | Value | Technique | Reference |
|---|---|---|---|
| Physical State | White Crystal | Visual Observation | |
| Melting Point (Tₘ) | 78-80 °C | Mel-Temp Apparatus |
Computational Chemistry and Theoretical Modeling of 3 Methylphenyl Propylcarbamate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and vibrational spectra of various compounds. researchgate.net For 3-methylphenyl propylcarbamate, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict its structural and electronic characteristics. researchgate.net The accuracy of these calculations is often benchmarked against experimental data when available, though it's important to note that theoretical calculations are typically performed for molecules in the gaseous phase, which can lead to slight variations from solid-phase experimental results. researchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. atomistica.online This process iteratively adjusts atomic positions to minimize the total energy of the molecule. atomistica.online For carbamate (B1207046) compounds, DFT calculations have been successfully used to determine optimized structures with high accuracy, showing excellent agreement with experimental data where available. nih.gov
The electronic structure of this compound, defined by the arrangement of its electrons, dictates its chemical properties. Analysis of the electronic structure provides information on bond lengths, bond angles, and dihedral angles. tandfonline.com For instance, in a similar carbamate, 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb), the optimized structure calculated using DFT showed a minimum energy value of -1.81 × 10^6 kJ mol−1. nih.gov
Table 1: Selected Optimized Geometrical Parameters of a Carbamate Analog
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.21 |
| C-N (carbamate) | 1.36 |
| C-O (ester) | 1.35 |
| O-C-N (carbamate angle) | 125.7 |
| C-N-C (amide angle) | 121.8 |
Note: Data is illustrative and based on findings for analogous carbamate structures. Specific values for this compound would require dedicated calculations.
Vibrational Frequency Analysis and Spectroscopic Prediction
Vibrational analysis is crucial for interpreting and predicting infrared (IR) and Raman spectra. nih.gov Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict its vibrational modes. nih.govq-chem.com Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. nih.gov
The theoretical spectra can be compared with experimental FT-IR and FT-Raman data to assign the observed vibrational bands to specific functional groups. researchgate.netscirp.org For carbamates, key vibrational modes include the N-H stretch, typically found in the 3300–3500 cm⁻¹ region, and the C=O carbonyl stretch, which is a strong absorption usually appearing around 1700-1730 cm⁻¹. nih.govvulcanchem.com The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. researchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Carbamate Moiety
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3486 (FTIR), 3481 (FT-Raman) |
| C=O Stretch | 1731 | 1731 (IR) |
| C-N Stretch | 1452 | 1454 (FTIR) |
| N-H Bend | 1520 | 1520 (IR) |
Note: This table combines data from different sources on carbamates to illustrate the concept. nih.govvulcanchem.com The predicted values are scaled to better match experimental data.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netpmf.unsa.ba A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.netpmf.unsa.ba
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com Therefore, the distribution of these orbitals on the molecule can indicate the likely sites for electrophilic and nucleophilic attack. wuxibiology.com In many organic molecules, the HOMO is often located on the electron-rich parts of the molecule, and the LUMO is on the electron-deficient parts. This analysis helps in understanding charge transfer interactions within the molecule. tandfonline.com
Table 3: Frontier Orbital Properties of a Representative Organic Molecule
| Property | Value (eV) |
| HOMO Energy | -0.3316 |
| LUMO Energy | -0.0472 |
| HOMO-LUMO Gap | 0.2844 |
Note: The values are illustrative and taken from a study on a different organic molecule to demonstrate the concept. researchgate.net Specific values for this compound would need to be calculated.
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net
Typically, red and yellow regions indicate negative electrostatic potential, which are rich in electrons and thus are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, which are electron-poor and are the likely sites for nucleophilic attack. researchgate.net For carbamates, the oxygen atom of the carbonyl group (C=O) is generally a region of high negative potential, making it a primary site for electrophilic interaction and hydrogen bonding. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It transforms the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. wisc.edu
The strength of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com A high E(2) value indicates a strong interaction between the donor and acceptor orbitals, signifying significant electron delocalization. researchgate.net For instance, interactions like n → π* (from a lone pair to an antibonding π orbital) are often significant in molecules with carbonyl groups and heteroatoms, contributing to their stability and reactivity. researchgate.nettandfonline.com
Table 4: Illustrative NBO Analysis for a Donor-Acceptor Interaction
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(2) O (lone pair on Oxygen) | π(C=O) (antibonding orbital) | 21.43 |
| π(C=C) (aromatic ring) | π(C=O) | 15.50 |
Note: This data is illustrative, based on similar analyses of organic molecules, to demonstrate the type of information obtained from NBO analysis. tandfonline.com
Intermolecular Interactions and Supramolecular Assembly Studies
The way individual molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and physical state. These intermolecular interactions are key to understanding its supramolecular assembly. researchgate.net
In carbamates, hydrogen bonds, particularly N-H···O interactions, are often dominant forces in their crystal packing. nih.gov For example, in the crystal structure of Aminocarb, a strong chain of N—H⋯O hydrogen bonds with an interaction energy of -29.37 kJ mol⁻¹ was observed, which significantly contributes to the stability of the crystal lattice. nih.gov Other noncovalent interactions, such as C—H⋯π contacts, can also play a role in building the three-dimensional structure. nih.gov The study of these interactions is essential for designing new materials with specific properties. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. researchgate.net
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are a crucial class of intermolecular interactions that significantly influence the physical properties and crystal packing of carbamates. In this compound, the carbamate group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This configuration allows for the formation of robust hydrogen bonding networks.
Computational methods like HBNet can be used to systematically identify all potential hydrogen bond networks within a given molecular backbone. foresight.org These analyses typically reveal that networks connecting three or more residues via low-energy hydrogen bonds are essential for stabilizing the crystal lattice. foresight.orgnih.gov In the solid state, carbamate molecules often arrange themselves to maximize these interactions, commonly forming chains or dimeric motifs. For example, N-H···O=C hydrogen bonds are a repeating feature in the crystal structures of related carbamates. nih.gov The strength and geometry of these bonds can be precisely calculated, and their presence is a primary determinant of the compound's melting point, solubility, and polymorphism. The propensity for specific donor-acceptor pairings can be assessed to predict the most likely and stable hydrogen bond configurations. cam.ac.uk
| Donor Group | Acceptor Group | Potential Interaction Type | Significance |
|---|---|---|---|
| N-H (Carbamate) | O=C (Carbamate) | Intermolecular Hydrogen Bond | Primary interaction stabilizing crystal packing, forming chains or dimers. |
| C-H (Aromatic) | O=C (Carbamate) | Weak Intermolecular Hydrogen Bond | Contributes to overall lattice stability. |
| C-H (Aliphatic) | π-system (Phenyl Ring) | C-H···π Interaction | Further stabilizes the three-dimensional crystal structure. |
Characterization of Noncovalent Interactions
Analysis of the closely related compound Aminocarb shows that H···H, O···H, and C···H contacts account for the vast majority of intermolecular interactions. nih.gov The prevalence of these contacts underscores the importance of both dispersion forces (H···H and C···H) and electrostatic interactions (O···H). While π-π stacking between phenyl rings can occur, it is not always a dominant feature; its presence depends on the specific packing arrangement, which can be influenced by substituents on the aromatic ring. analis.com.my The collective contribution of these weak forces is essential for the thermodynamic stability of the crystal. tandfonline.comtandfonline.com
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the full range of intermolecular interactions within a crystal lattice. scivisionpub.com By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify regions of significant intermolecular contact. researchgate.net
For a structural analog of this compound, a detailed Hirshfeld analysis revealed the following distribution of intermolecular contacts, which provides a strong predictive model for the title compound. nih.gov
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Interaction Type |
|---|---|---|
| H···H | 62.4% | van der Waals / Dispersion |
| O···H / H···O | 17.9% | Hydrogen Bonding / Electrostatic |
| C···H / H···C | 16.7% | van der Waals / Weak H-Bonding |
| N···H / H···N | 3.1% | Weak H-Bonding / Electrostatic |
These data clearly indicate that while hydrogen bonding (O···H) is significant, the cumulative effect of weaker van der Waals forces (H···H and C···H) is the dominant factor in stabilizing the crystal structure. nih.govanalis.com.my
Reaction Pathway Modeling and Mechanism Simulation
Theoretical modeling is indispensable for mapping the reaction pathways involved in the synthesis and decomposition of this compound. By simulating these pathways, it is possible to understand the underlying mechanisms, identify key intermediates, and calculate the energy barriers that control reaction rates.
Transition State Analysis for Reaction Barriers
The synthesis of this compound typically involves the reaction of 3-methylphenol with propyl isocyanate. vulcanchem.com Conversely, its thermal decomposition can yield the starting reactants. acs.org Transition state analysis is a computational procedure used to locate the highest energy point along the reaction coordinate—the transition state (TS). A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. rsc.org
The energy difference between the reactants and the transition state is the activation energy (reaction barrier), which is a critical parameter for predicting reaction kinetics. For carbamate synthesis, modeling could compare an associative pathway, where the phenol (B47542) attacks the isocyanate directly, with a dissociative one. rsc.org Computational tools like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated TS correctly connects the reactant and product states. rsc.org Studies on related carbamate reactions have successfully used these methods to elucidate reaction mechanisms and predict kinetic outcomes. acs.org
| Reaction | Reactants | Products | Information from TS Analysis |
|---|---|---|---|
| Synthesis | 3-Methylphenol + Propyl Isocyanate | This compound | Activation Energy, Transition State Geometry, Reaction Mechanism |
| Thermal Decomposition | This compound | 3-Methylphenol + Propyl Isocyanate | Activation Energy for Degradation, Stability Prediction |
Energy Landscape Exploration for Conformational and Tautomeric Studies
The flexibility of this compound is due to the possible rotation around several single bonds, such as the C-O and N-C bonds of the carbamate linkage and the C-C bonds of the propyl group. Each unique spatial arrangement is a "conformer," and the collection of all possible conformers and the energy barriers between them defines the conformational energy landscape. biorxiv.orgplos.org
Exploring this landscape involves systematically rotating specific dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES). researchgate.net This analysis identifies the lowest-energy (most stable) conformers and the transition states that separate them. aps.org Such studies are crucial as the conformational state of a molecule can significantly affect its reactivity and biological activity. While tautomerism is less common for this specific structure, energy landscape studies could also rigorously evaluate the relative stability of any potential tautomeric forms.
| Rotatable Bond | Dihedral Angle | Purpose of Conformational Study |
|---|---|---|
| Phenyl-Oxygen | C(Aryl)-C(Aryl)-O-C(Carbonyl) | Determine orientation of the phenyl ring relative to the carbamate plane. |
| Carbamate N-C(Propyl) | O=C-N-C(Propyl) | Identify stable orientations of the propyl group. |
| Propyl C-C | N-C-C-C | Map the flexibility and extended vs. folded states of the alkyl chain. |
Environmental Fate and Degradation Pathways of 3 Methylphenyl Propylcarbamate
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes, including chemical and photochemical reactions, that transform the parent compound.
The primary abiotic degradation pathway for many carbamate (B1207046) pesticides in aqueous environments is hydrolysis. The ester linkage in 3-Methylphenyl propylcarbamate is susceptible to cleavage, a reaction significantly influenced by pH. Generally, carbamates exhibit greater stability in neutral to acidic conditions and undergo accelerated degradation under alkaline conditions. who.inttandfonline.com The mechanism for this base-catalyzed hydrolysis involves the removal of the N-bound proton, which increases the electron density on the nitrogen, facilitating the cleavage of the ester bond. nih.govwpmucdn.com
Table 1: Hydrolysis Half-Lives of Analogous Carbamate Pesticides at Varying pH (T = 18-25°C) This table presents data for analogous compounds to illustrate the typical behavior of carbamates, as specific data for this compound was not found.
| Compound | pH | Temperature (°C) | Half-Life (t½) | Reference |
|---|---|---|---|---|
| Carbaryl (B1668338) | 7.0 | 20 | 10 days | who.int |
| Carbaryl | 9.0 | 18 | 19.3 hours | nih.gov |
| Carbaryl | 10.0 | - | 15 minutes | who.int |
| Propoxur | 9.0 | 18 | 38.5 hours | nih.gov |
| Carbofuran (B1668357) | 9.0 | 18 | 57.8 hours | nih.gov |
| Oxamyl (B33474) | 8.0 | 25 | ~1 day | tandfonline.com |
| Ethiofencarb | 8.0 | 25 | <1 month | tandfonline.com |
Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of pesticides on surfaces and in the upper layers of water bodies. For aryl carbamates, this process is initiated by the absorption of solar radiation (specifically UV light), which excites the molecule. acs.organnualreviews.org The degradation can proceed through several mechanisms:
Homolytic Bond Cleavage : The primary photochemical event is often the homolytic cleavage of the nitrogen-to-alkoxycarbonyl bond or the ester C-O bond. acs.orgnih.gov This generates radical species, such as an arylaminyl radical, which are highly reactive and can participate in subsequent reactions. acs.org
Photo-Fries Rearrangement : This intramolecular rearrangement can lead to the formation of amino-substituted aromatic products. acs.organnualreviews.org
Photo-hydrolysis : The absorption of light energy can facilitate the hydrolysis of the carbamate linkage, particularly in aqueous solutions. nih.govresearchgate.net
The efficiency of photodegradation, measured by the quantum yield, is often low for carbamates and is highly dependent on the surrounding medium (e.g., water, organic solvents, or soil surfaces). acs.orgnih.govnih.gov For example, studies on carbofuran have identified products resulting from hydroxylation on the aromatic ring and scission of the carbamate bond under sunlight exposure. nih.gov The quantum yield for carbofuran photolysis on a clay surface was found to be 2.1 × 10⁻⁴. nih.gov
In soil and water, this compound can be transformed through chemical oxidation and reduction reactions.
Oxidation : Reactive oxygen species, such as hydroxyl radicals (•OH), which are ubiquitous in the environment, can react with carbamates. nih.govresearchgate.net Studies on carbaryl and carbofuran have shown that these pesticides can undergo radical oxidation. The proposed mechanism involves hydrogen atom transfer from the carbamate molecule to the radical species, which initiates the degradation process. nih.gov This suggests that radicals present in soil organic matter can play a role in the natural attenuation of carbamates.
Reduction : In anoxic (oxygen-deficient) environments, such as saturated soils or sediments, chemical reduction can be a relevant degradation pathway. Certain carbamates, like oxamyl and methomyl, have been shown to be reduced by dissolved metal ions, particularly Fe(II) and Cu(I). nih.gov This process involves a two-electron reduction of the carbamate, leading to products like substituted nitriles and amines. nih.gov The reaction kinetics are typically first-order with respect to both the carbamate and the metal ion concentration. nih.gov
Photodegradation Processes under Simulated Solar Radiation
Biotic Degradation Processes in Environmental Matrices
Bioremediation, driven by the metabolic activity of microorganisms, is a crucial mechanism for the complete removal of carbamate pesticides from the environment.
The biodegradation of N-aryl carbamates is typically initiated by an enzyme-mediated hydrolysis of the carbamate linkage. who.intfrontiersin.orgnih.gov This initial step is catalyzed by a class of enzymes known as carbamate hydrolases or esterases. frontiersin.org This cleavage would break down this compound into two primary intermediates: 3-methylphenol (also known as m-cresol) and a propyl-amine moiety, along with the release of carbon dioxide.
Following the initial hydrolysis, the aromatic intermediate, 3-methylphenol, is funneled into established bacterial aromatic degradation pathways. Based on studies of analogous compounds like phenmedipham (B1680312) and m-cresol, the predicted pathway involves the following key enzymatic transformations: frontiersin.orgnih.govnih.gov
Aromatic Hydroxylation : The 3-methylphenol ring is hydroxylated by an oxygenase enzyme to form a dihydroxy intermediate, most commonly 4-methylcatechol (B155104). frontiersin.orgnih.gov
Ring Cleavage : The aromatic ring of 4-methylcatechol is then opened. This is typically achieved via a meta-cleavage reaction catalyzed by a catechol 2,3-dioxygenase, an enzyme frequently found in phenol (B47542) and cresol (B1669610) degradation pathways. frontiersin.orgnih.govresearchgate.net
Further Metabolism : The resulting ring-fission product, a hydroxymuconic semialdehyde, is further processed by a series of hydrolase and dehydrogenase enzymes. nih.gov These reactions ultimately convert the organic structure into intermediates of central metabolic pathways, such as the Krebs (TCA) cycle, allowing the microorganism to utilize the original pesticide as a source of carbon and energy. iitb.ac.in
A wide variety of microorganisms, including bacteria and fungi, have been identified with the ability to degrade carbamate pesticides. While no studies have specifically reported on microorganisms degrading this compound, numerous species have been isolated that degrade structurally similar carbamates or the key intermediate, 3-methylphenol. These organisms provide a strong indication of the types of microbes likely involved in its environmental breakdown.
Table 2: Examples of Microorganisms Involved in the Biodegradation of Analogous Carbamates and the Key Intermediate 3-Methylphenol (m-Cresol)
| Microorganism | Compound Degraded | Reference |
|---|---|---|
| Ochrobactrum anthropi | Phenmedipham (an N-aryl carbamate) | nih.gov |
| Arthrobacter spp. | Carbaryl, Phenmedipham | frontiersin.orgtandfonline.com |
| Pseudomonas spp. | Carbaryl, m-Cresol, Phenol | nih.goviitb.ac.innih.govasm.org |
| Bacillus spp. | Carbaryl | nih.gov |
| Lysinibacillus cresolivorans | m-Cresol | scielo.org.zaresearchgate.net |
| Photosynthetic Bacteria (PSBr) | m-Cresol | tandfonline.comdeswater.com |
| Various Fungi | Carbaryl | nih.gov |
Microbial Degradation Pathways and Enzyme-Mediated Transformations
Formation and Identification of Environmental Transformation Products
The breakdown of this compound in soil and water systems leads to the formation of various transformation products. These products arise from chemical and biological processes such as hydrolysis, oxidation, and photolysis. upm.edu.myresearchgate.net Identifying these often low-concentration products within complex environmental matrices like soil or water requires highly sensitive and specific analytical methods.
Advanced mass spectrometry (MS) is an indispensable tool for the detection, identification, and structural elucidation of pesticide transformation products. mdpi.comacs.org High-resolution mass spectrometry (HRMS), often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), provides the precision necessary to determine the elemental composition of unknown compounds from their exact mass. nih.govual.es
Modern analytical workflows for identifying environmental transformation products typically involve several key mass spectrometric techniques:
LC-HRMS (e.g., TOF, Orbitrap): Liquid chromatography coupled to high-resolution mass spectrometry is the preferred method for analyzing polar, non-volatile degradation products common for carbamates. acs.org It provides highly accurate mass measurements, often with an error of less than 5 parts per million (ppm), which allows for the confident assignment of a molecular formula to a detected ion. nih.gov
Tandem Mass Spectrometry (MS/MS or MSⁿ): This technique involves isolating a specific ion (the precursor ion) and fragmenting it to produce a spectrum of smaller ions (product ions). edpsciences.org The resulting fragmentation pattern is like a structural fingerprint, providing definitive clues about the molecule's structure and the location of metabolic modifications. This is crucial for distinguishing between isomers. nih.govacs.org
Intelligent Data Acquisition: Modern instruments can use sophisticated data acquisition strategies to improve the detection of low-abundance metabolites that might otherwise be obscured by the environmental matrix. spectroscopyonline.com These methods can automatically trigger MS/MS analysis for ions of interest, ensuring that valuable structural information is captured for as many transformation products as possible. spectroscopyonline.com
The table below summarizes the roles of these key technologies in the identification process.
Table 1: Advanced Mass Spectrometry Techniques for Identifying Transformation Products
| Technique | Application in Product Identification | Key Advantage |
|---|---|---|
| High-Resolution MS (HRMS) | Provides accurate mass measurement of the precursor ion. | Enables determination of the elemental formula of an unknown product. nih.gov |
| Tandem MS (MS/MS) | Generates characteristic fragmentation patterns from the precursor ion. | Allows for detailed structural elucidation and identification of the modification site. edpsciences.org |
| Gas Chromatography-MS (GC-MS) | Analyzes volatile and semi-volatile transformation products. | Provides high chromatographic resolution and access to established spectral libraries. acs.org |
| Liquid Chromatography-MS (LC-MS) | Analyzes polar and thermally unstable products typical of carbamate degradation. | Suitable for a wide range of environmental metabolites without the need for derivatization. sepscience.comusgs.gov |
To illustrate, if hydrolysis of this compound forms 3-methylphenol, LC-HRMS would detect a compound with a specific retention time and a protonated molecule [M+H]⁺ at a measured m/z of 109.0648. This accurate mass corresponds to the elemental formula C₇H₉O⁺, strongly suggesting the identity of the transformation product. This hypothesis would then be confirmed by comparing its MS/MS fragmentation pattern to that of an authentic standard.
The degradation of this compound in the environment is expected to proceed through several key pathways, primarily driven by microbial action and chemical reactions like hydrolysis. who.intnih.gov The elucidation of these degradation cascades involves identifying a series of related transformation products in environmental samples over time.
Based on the known chemistry of carbamate pesticides, the following degradation pathways are considered most probable for this compound: who.intupm.edu.mynih.gov
Hydrolysis: This is often the primary degradation pathway for carbamates. who.intupm.edu.my The ester linkage of the carbamate is susceptible to hydrolysis, which would cleave the molecule into 3-methylphenol and propylcarbamic acid. The latter is unstable and would likely decompose further to propylamine (B44156) and carbon dioxide. This process can be mediated by microbes in soil and water. researchgate.net
Oxidation: Microorganisms can produce oxidative enzymes that modify the pesticide molecule. who.int For this compound, this could involve the hydroxylation of the aromatic ring or the oxidation of the methyl or propyl side chains. These oxidized products may then undergo further degradation.
Photolysis: In surface waters, exposure to sunlight can contribute to degradation. Photolytic degradation can cleave the carbamate bond or alter the structure of the aromatic ring, leading to different sets of transformation products. researchgate.net
These pathways result in a cascade of transformation products. A proposed degradation cascade for this compound is shown below, starting with the parent compound and leading to more simplified, and typically less toxic, molecules.
A proposed degradation pathway for this compound, illustrating hydrolysis and oxidation as key initial transformation steps.
The table below lists the parent compound and its plausible primary and secondary transformation products, which would be the targets for identification using the mass spectrometry techniques described previously.
Table 2: Plausible Transformation Products of this compound
| Compound Name | Molecular Formula | Exact Mass (Monoisotopic) | Plausible Formation Pathway |
|---|---|---|---|
| This compound | C₁₁H₁₅NO₂ | 193.1103 | Parent Compound |
| 3-Methylphenol | C₇H₈O | 108.0575 | Hydrolysis |
| Propylamine | C₃H₉N | 59.0735 | Hydrolysis |
| 3-Carboxyphenyl propylcarbamate | C₁₁H₁₃NO₄ | 223.0845 | Oxidation (of methyl group) |
| 3-Methylphenyl (hydroxypropyl)carbamate | C₁₁H₁₅NO₃ | 209.1052 | Oxidation (of propyl chain) |
| 3-Hydroxy-5-methylphenyl propylcarbamate | C₁₁H₁₅NO₃ | 209.1052 | Oxidation (of aromatic ring) |
Structure Activity and Structure Property Relationship Studies in Carbamate Analogues Relevant to 3 Methylphenyl Propylcarbamate
Influence of Structural Variations on Synthetic Efficiency and Yield
The efficiency and yield of carbamate (B1207046) synthesis are highly dependent on the structural characteristics of the precursors (alcohols/phenols and amines) and the chosen synthetic methodology. For 3-Methylphenyl propylcarbamate, synthesis typically involves the reaction of 3-methylphenol with propyl isocyanate. vulcanchem.com
Several methods exist for carbamate synthesis, including the reaction of alcohols with isocyanates, the use of chloroformates, and reactions involving carbon dioxide. nih.govacs.org The reactivity of the starting materials directly influences the reaction conditions and outcomes.
Nature of the Amine: The nucleophilicity of the amine is a key factor. Aromatic amines are generally less reactive than aliphatic amines in reactions with reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles, sometimes requiring a base like triethylamine (B128534) to promote the reaction. nih.gov In the synthesis of cholesteryl carbamate derivatives, secondary aliphatic amines like piperidine (B6355638) gave the highest yields, suggesting an optimal balance of nucleophilicity and steric hindrance. orientjchem.org
Nature of the Alcohol/Phenol (B47542): The acidity of the hydroxyl group can affect its nucleophilicity. Phenols, being more acidic than alcohols, can influence reaction rates in certain synthetic routes.
Catalysts and Reagents: The choice of reagents and catalysts can dramatically alter synthetic efficiency.
The use of highly reactive carbamoylimidazolium salts can increase reactivity compared to standard carbamoylimidazoles. nih.govacs.org
In the synthesis of cholesteryl carbamates from cholesteryl chloroformate, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst halved the reaction time and improved yields from 60-70% to 70-90%. orientjchem.org
For syntheses using carbon dioxide, a base is crucial. Strong, non-nucleophilic bases can accelerate the reaction. acs.org The choice of base and the presence of additives like tetrabutylammonium (B224687) bromide can positively influence the yield. acs.org
The table below illustrates how reactant structure and catalysts can influence the yield of carbamate synthesis, based on findings from the synthesis of cholesteryl carbamate derivatives. orientjchem.org
| Reactant Type | Specific Reactant | Key Structural Feature | Observed Yield | Rationale |
|---|---|---|---|---|
| Amide | Urea | Electron-withdrawing carbonyl group. | Moderate | The carbonyl group reduces the nucleophilicity of the nitrogen. orientjchem.org |
| Amide | Acrylamide | Conjugated, electron-withdrawing acryloyl group. | Moderate to High | The acryloyl group increases the electrophilicity of the cholesteryl chloroformate, facilitating the reaction. orientjchem.org |
| Thiocarbazide | Thiocarbazide | Highly nucleophilic sulfur and nitrogen atoms. | High | The strong nucleophilicity of the thiocarbazide group leads to higher reactivity. orientjchem.org |
| Secondary Aliphatic Amine | Piperidine | Cyclic secondary amine. | Highest (90%) | Exhibits an optimal balance between low steric hindrance and high nucleophilicity. orientjchem.org |
Rational Design Principles for Modulating Carbamate Properties for Specific Research Applications
The systematic study of structure-activity and structure-property relationships provides a foundation for the rational design of carbamate analogues with tailored properties for specific research applications. researchgate.netmdpi.com By strategically modifying the substituents, researchers can control features like chemical stability, conformational rigidity, and intermolecular interaction capabilities. nih.gov
Modulating Stability for Controlled Release/Linkers: In drug design, carbamates are often used as prodrugs, designed for stability against first-pass metabolism while being cleavable under specific physiological conditions. nih.gov The stability of the carbamate bond can be precisely tuned. For example, a recent study reported the rational design of a carbamate-containing cross-linker (DSSO-carbamate) that showed enhanced stability against decomposition compared to its parent structure, leading to improved performance in protein structure analysis. nih.gov This highlights how inserting a nitrogen atom into a backbone can confer favorable stability. nih.gov
Enhancing Target Binding and Selectivity: Carbamates are excellent peptide bond surrogates in medicinal chemistry due to their ability to permeate cell membranes and their stability. nih.govacs.org The carbamate functionality imposes a degree of conformational restriction and can participate in hydrogen bonding, which can be exploited for specific drug-target interactions. nih.gov SAR studies are essential for optimizing these interactions. For instance, in the development of enzyme inhibitors, a compound can be divided into several parts for separate optimization to enhance potency and biological activity. nih.gov This focused approach allows for systematic exploration of how different substituents contribute to binding affinity.
Designing for Specific Physical Properties: In materials science, the properties of polymers like polyurethanes are dictated by the carbamate linkages. The rational design of the diisocyanate and polyol precursors allows for the creation of materials with specific thermal and mechanical properties. Similarly, in the context of CO₂ capture, the stability of the carbamate formed between an amine and CO₂ is critical. Research has shown that sterically hindered or non-flexible substituents on the amine can enhance the stability of the resulting ammonium (B1175870) carbamates, a key principle in designing more effective capture agents. mdpi.com
The principles of rational design often involve an iterative process of synthesis, characterization, and testing, guided by the established SAR. Computational modeling is also becoming an increasingly important tool in predicting the properties of novel carbamate structures before their synthesis, aiding in the design process. wosjournals.com
Emerging Research Directions and Future Perspectives for 3 Methylphenyl Propylcarbamate
Exploration of 3-Methylphenyl Propylcarbamate as a Chemical Probe in Biological Systems
A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study that protein's function within complex biological environments like cells and organisms. promega.co.uk The development and use of high-quality chemical probes are crucial for basic research and for the initial stages of drug discovery. promega.co.ukunc.edu To be considered a high-quality probe, a compound must meet several stringent criteria, including high potency, selectivity, and demonstrated engagement with its target in a cellular context. promega.co.uknih.govchemicalprobes.org
While this compound has not been extensively characterized as a chemical probe, its carbamate (B1207046) structure and known biological activity suggest a potential foundation for such development. Carbamates are known to interact with biological targets; for instance, they can function as inhibitors of enzymes like acetylcholinesterase, which is critical for neurotransmission. mdpi.com This inherent bioactivity provides a starting point for investigating this compound's specific molecular targets.
The journey from a bioactive compound to a validated chemical probe involves a systematic evaluation based on a framework of established principles. promega.co.uk This process would entail:
Target Identification and Potency: The primary protein target of this compound would need to be identified. Subsequent biochemical assays would be required to quantify its potency, with a high-quality probe typically exhibiting an in vitro potency of less than 100 nM for its primary target. promega.co.uk
Selectivity Profiling: A crucial step is to assess the compound's selectivity. This involves screening it against a panel of related proteins (e.g., other esterases or proteins within the same family as the primary target) to ensure it does not have significant off-target effects. A common benchmark for a selective probe is a greater than 30-fold selectivity against related family members. promega.co.uk
Cellular Activity and Target Engagement: It is not enough for a probe to be potent in a test tube; it must be active in a cellular environment. Research would need to confirm that this compound can enter cells and engage its intended target at concentrations typically below 1 µM. promega.co.uk Techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) could be employed to confirm this engagement. mdpi.com
Development of Control Compounds: The creation of a structurally similar but biologically inactive "negative control" molecule is essential for validating that the observed biological effects are due to the probe's interaction with its intended target.
The following table outlines the key criteria and the necessary research to evaluate this compound as a potential chemical probe.
| Criteria for a Chemical Probe | Research Required for this compound |
| Potency | Identify primary protein target(s) and determine binding affinity and/or inhibitory concentration (e.g., IC50 < 100 nM). promega.co.uknih.gov |
| Selectivity | Screen against a panel of related proteins to ensure at least 30-fold selectivity for the primary target. promega.co.uk |
| Mechanism of Action | Elucidate how the compound modulates the target's function (e.g., competitive or non-competitive inhibition). |
| Cellular Target Engagement | Demonstrate that the compound interacts with its target in live cells at relevant concentrations (e.g., < 1 µM). promega.co.uk |
| Availability of a Control | Synthesize a structurally related, inactive analogue to serve as a negative control in experiments. unc.edu |
Integration into Advanced Materials Science Research (e.g., polymer synthesis, functional coatings)
Materials science is increasingly focused on developing advanced materials with tailored properties for specific applications. nih.govidu.ac.id The chemical structure of carbamates, including this compound, offers features that could be exploited in the design of new polymers and functional coatings. njtech.edu.cnskku.edu
Polymer Synthesis: Carbamates are fundamental building blocks in the polymer industry, most notably in the production of polyurethanes. tubitak.gov.trsciforum.net Beyond this traditional role, there is potential for integrating molecules like this compound into novel polymer structures. For instance, carbamate-containing monomers can be polymerized to create materials with unique characteristics. Research has shown that poly(phenylacetylene)s bearing chiral carbamate residues can be used as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), demonstrating high solvent tolerability and powerful enantioseparation capabilities. researchgate.net The specific structure of the 3-methylphenyl group in this compound could influence the stereoregularity and interaction properties of such polymers, making it a candidate for the development of new separation materials.
Functional Coatings: Functional coatings are applied to surfaces to provide protection against environmental degradation (e.g., corrosion) or to impart specific surface properties. google.com The carbamate functional group is capable of forming hydrogen bonds, which can enhance adhesion to substrates and create more robust polymer networks. The integration of this compound into a coating formulation could potentially improve its mechanical properties, thermal stability, and resistance to chemical or environmental exposure. The aromatic ring and alkyl chain contribute to the molecule's hydrophobicity, which could be beneficial for creating water-repellent or anti-corrosion coatings. google.com
The table below summarizes potential applications and the relevant properties that this compound could contribute.
| Application Area | Potential Role of this compound | Key Molecular Features |
| Polymer Synthesis | Monomer for specialty polymers (e.g., chiral stationary phases). researchgate.net | Carbamate group, chiral potential, aromatic ring for pi-stacking interactions. |
| Modifier for polyurethane properties. tubitak.gov.tr | Influences chain packing, thermal stability, and mechanical strength. | |
| Functional Coatings | Additive to enhance adhesion and barrier properties. google.com | Carbamate group for hydrogen bonding, overall structure for compatibility. |
| Component in anti-corrosion or hydrophobic coatings. | Aromatic and alkyl groups for hydrophobicity. |
Application as an Intermediate in the Synthesis of Complex Organic Molecules
In organic synthesis, carbamates are highly valuable intermediates. tubitak.gov.tr They are frequently used as stable protecting groups for amines, which are ubiquitous in pharmaceuticals and other bioactive compounds. The carbamate group is robust enough to withstand a variety of reaction conditions but can be removed when needed, making it an essential tool for multi-step synthesis. tubitak.gov.tr
The use of this compound as a synthetic intermediate could follow several pathways. It can be synthesized from 3-methylphenol and propyl isocyanate, or through greener, alternative routes. Once formed, it can participate in further reactions. For example, carbamates can be used in multicomponent reactions, such as the synthesis of β-carbamate ketones, which are themselves versatile precursors for other complex molecules. mdpi.com
Furthermore, the synthesis of carbamates can be part of a strategy to avoid the direct handling of more hazardous or unstable reagents, such as isocyanates. organic-chemistry.org By serving as a stable precursor, this compound could be used to introduce the propylcarbamoyl moiety onto other molecules in a controlled manner.
The following table highlights the utility of carbamates as synthetic intermediates.
| Synthetic Application | Description | Example Reaction |
| Protecting Group for Amines | The carbamate group protects an amine from unwanted reactions during a synthetic sequence. tubitak.gov.tr | An amine is converted to a carbamate, other parts of the molecule are modified, and then the amine is deprotected. |
| Precursor in Multicomponent Reactions | Carbamates can act as one of the starting materials in reactions that form multiple bonds in a single step. | Synthesis of β-carbamate ketones from an aldehyde, a ketone, and a carbamate. mdpi.com |
| Safe Handling of Reactive Moieties | Used as a stable equivalent for more hazardous chemicals like isocyanates. organic-chemistry.org | Transcarbamoylation reactions where the carbamoyl (B1232498) group is transferred from a stable carbamate to a nucleophile. |
| Directed Metalation Group | The carbamate group can direct lithiation to a specific position on an aromatic ring, enabling further functionalization. | Ortho-lithiation of an aryl carbamate followed by reaction with an electrophile. |
Advancement of Green Chemistry Principles in the Synthesis and Degradation of Carbamates
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com These principles are highly relevant to the lifecycle of carbamates, from their synthesis to their eventual degradation.
Green Synthesis: Traditionally, many carbamates have been synthesized using highly toxic reagents like phosgene (B1210022) in volatile organic solvents. tubitak.gov.tr This approach violates several green chemistry principles, including the use of safer chemicals and solvents. skpharmteco.com Emerging research focuses on developing more benign synthetic routes. Key advancements include:
Solvent-Free Reactions: Performing reactions in the absence of a solvent reduces waste and eliminates hazards associated with toxic and flammable liquids. Methods for synthesizing primary carbamates by grinding the reactants together at room temperature have been developed. tubitak.gov.tr
Catalysis: The use of efficient catalysts (Principle #9) can enable reactions under milder conditions and with higher atom economy. mdpi.com Heteropolyacids have been shown to be effective catalysts for carbamate synthesis under solvent-free conditions. sciforum.net
Use of Renewable Feedstocks and Safer Reagents: A major goal is to replace hazardous reagents like phosgene. Carbon dioxide, an abundant and non-toxic C1 source, is an attractive alternative for synthesizing carbamates. nih.gov Research also focuses on non-phosgene pathways to isocyanates, such as the thermal decomposition of other carbamates. acs.org
Design for Degradation: Green chemistry also emphasizes designing products that break down into innocuous substances after their useful life (Principle #10). acs.org Many synthetic compounds, including some carbamates, can persist in the environment. Research into the biodegradation of carbamate-containing materials, such as cellulose (B213188) carbamates, is an important step toward creating more sustainable products. nih.gov In the context of polymers like polyurethanes, a major green chemistry challenge is the selective degradation of the polymer to recover the original monomers. rsc.org This involves developing catalytic methods that can selectively cleave the stable carbamate bond, allowing for a circular chemical economy. rsc.org
The table below compares traditional and green approaches to carbamate synthesis.
| Green Chemistry Principle | Traditional Synthesis (e.g., via Phosgene) | Green/Emerging Synthesis |
| 1. Waste Prevention | Often generates significant waste. acs.org | Higher atom economy; solvent-free methods reduce waste. core.ac.uk |
| 3. Less Hazardous Synthesis | Uses highly toxic phosgene. tubitak.gov.trskpharmteco.com | Employs safer reagents like CO2 or uses catalytic routes. sciforum.netnih.gov |
| 5. Safer Solvents & Auxiliaries | Typically uses volatile and often toxic organic solvents. rroij.com | Solvent-free reactions or use of greener solvents (e.g., water, ionic liquids). tubitak.gov.tracs.org |
| 6. Design for Energy Efficiency | May require high temperatures and pressures. | Reactions at room temperature; microwave-assisted synthesis. athensjournals.gr |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques to confirm the identity and purity of 3-Methylphenyl propylcarbamate in the absence of supplier-provided data?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., carbamate C=O stretch ~1700 cm⁻¹). For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against a certified reference standard. If no standard is available, mass spectrometry (MS) can help identify impurities. Researchers should cross-validate results with elemental analysis (EA) for elemental composition .
Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?
- Methodological Answer : The reaction typically involves nucleophilic substitution between 3-methylphenol and propyl isocyanate under anhydrous conditions. Key parameters include:
- Temperature control (40–60°C) to minimize side reactions.
- Use of a catalyst like triethylamine to enhance reactivity.
- Purification via recrystallization using a solvent system (e.g., ethanol/water) to remove unreacted starting materials. Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield gravimetrically .
Q. What experimental protocols are recommended for assessing the solubility of this compound in common organic solvents?
- Methodological Answer : Conduct solubility studies using the shake-flask method:
Prepare saturated solutions in solvents (e.g., ethanol, acetonitrile, DMSO) at 25°C.
Agitate for 24 hours, then filter to separate undissolved compound.
Quantify dissolved carbamate via UV-Vis spectroscopy at λmax (determined experimentally) or gravimetric analysis after solvent evaporation. Report results as mg/mL ± standard deviation across triplicate trials .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the stability and degradation pathways of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model bond dissociation energies (BDEs) for the carbamate group to predict hydrolysis susceptibility. Cluster models incorporating solvent effects (e.g., water molecules) simulate hydrolysis mechanisms. Compare results with experimental degradation studies (e.g., HPLC-MS identification of breakdown products like 3-methylphenol and propylamine) .
Q. What strategies resolve contradictions in reported data on the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition temperatures. Couple with differential scanning calorimetry (DSC) to detect phase transitions. Cross-reference findings with kinetic studies (e.g., Arrhenius plots) to model degradation rates. Discrepancies may arise from impurities or moisture content; thus, include Karl Fischer titration for water quantification .
Q. How can researchers design experiments to investigate the environmental fate of this compound in aquatic systems?
- Methodological Answer : Use a microcosm setup:
- Spike carbamate into simulated water systems (pH 7–9) with sediment.
- Monitor degradation via LC-MS/MS over time under varying light and microbial conditions.
- Assess hydrolysis products (e.g., CO₂ release via gas chromatography) and bioaccumulation potential using logP calculations (experimentally validated via octanol-water partitioning) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., solubility or stability), replicate experiments under standardized conditions (ISO/IEC 17025 guidelines) and use multivariate statistical analysis to identify confounding variables.
- Safety Protocols : Refer to GHS guidelines for handling carbamates, including respiratory protection (EN 143 particulate filters) and skin barrier creams to prevent dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
